(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol
Description
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol is a cyclopentene-derived compound featuring a thiophen-2-ylmethyl amino group at the 4-position and a methanol group at the 1-position. The thiophene moiety may influence binding interactions with biological targets, as seen in related compounds (e.g., docking studies in ), while the cyclopentene scaffold provides rigidity and stereochemical diversity .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
[4-(thiophen-2-ylmethylamino)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H15NOS/c13-8-9-3-4-10(6-9)12-7-11-2-1-5-14-11/h1-5,9-10,12-13H,6-8H2 |
InChI Key |
QGWUDHHIKQKANP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1NCC2=CC=CS2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through various cyclization reactions.
Introduction of the thiophen-2-ylmethylamino group: This step often involves the reaction of a thiophene derivative with an appropriate amine.
Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophen-2-ylmethylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Structural and Functional Differences
- Thiophene vs. Pyrimidine/Purine Substituents : The target compound’s thiophen-2-ylmethyl group distinguishes it from pyrimidine () or purine () analogs. Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in biological targets, as demonstrated in docking studies (), whereas pyrimidine/purine groups enable nucleobase-like interactions in antiviral agents .
- Methanol vs. Ethanol: The methanol group in the target compound may improve solubility compared to ethanol derivatives (), though this requires empirical validation.
- Stereochemistry : Cyclopentene ring stereochemistry (e.g., 1R,4R configurations in ) impacts biological activity, suggesting that the target compound’s stereoisomerism should be carefully characterized .
Biological Activity
The compound (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol, also known by its IUPAC name ((1R,4S)-4-((thiophen-2-ylmethyl)amino)cyclopent-2-en-1-yl)methanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 209.31 g/mol
- CAS Number : 1955506-14-5
Research into the biological activity of this compound suggests several potential mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes that are crucial for various biological pathways. For instance, similar compounds have shown inhibitory effects on viral neuraminidase, which is essential for influenza virus replication .
- Antimicrobial Activity : The thiophene moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may exhibit similar activity.
- Cellular Mechanisms : Investigations into the cellular mechanisms reveal that compounds with cyclopentene structures can interact with cellular receptors or enzymes, potentially influencing signaling pathways involved in inflammation and infection responses .
Antiviral Activity
In a study focusing on the antiviral properties of thiophene derivatives, it was found that certain structural modifications enhanced activity against viral infections. The compound's ability to inhibit viral replication was assessed through in vitro assays, showing promising results comparable to established antiviral agents .
Cytotoxicity and Selectivity
Cytotoxicity assays using various cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity index (SI) indicates a favorable therapeutic window for potential anticancer applications .
Case Studies
-
Case Study on Antiviral Efficacy :
A recent investigation evaluated the antiviral efficacy of thiophene derivatives against influenza virus. The study highlighted that modifications in the thiophene ring significantly impacted antiviral activity, suggesting that this compound could be a lead compound for further development . -
Cytotoxicity Profile :
A comprehensive cytotoxicity profile was developed for this compound and related analogs. The results showed that at lower concentrations, the compound effectively inhibited tumor cell proliferation without affecting healthy cells significantly, indicating its potential as an anticancer agent .
Summary of Findings
The biological activity of this compound is characterized by:
| Activity Type | Findings |
|---|---|
| Antiviral | Inhibits viral replication in vitro |
| Antimicrobial | Potential effectiveness against pathogens |
| Cytotoxicity | Selective toxicity towards cancer cells |
| Mechanism of Action | Enzyme inhibition and receptor interaction |
Q & A
Q. What are the recommended synthetic routes for (4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol?
Methodological Answer: The synthesis can be approached via a multi-step process:
- Step 1: Condensation of a cyclopentene-derived amine precursor (e.g., 4-aminocyclopent-2-en-1-ylmethanol) with a thiophene-containing aldehyde or ketone. For example, thiophen-2-ylmethylamine can react with a cyclopentenone derivative under reflux in methanol, followed by reduction with NaBH₄ to stabilize the amino alcohol moiety .
- Step 2: Purification via silica-gel chromatography (e.g., chloroform or ethanol-based eluents) to isolate the product .
- Key Considerations: Optimize reaction time (e.g., 48 hours for room-temperature condensation) and stoichiometry to minimize byproducts like imine intermediates .
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and cyclopentene protons (δ 5.5–6.2 ppm for olefinic signals). The methanol (-CH₂OH) group typically appears as a triplet near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₁H₁₅NOS requires m/z 217.09) .
- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis with SHELX refinement confirms bond angles, stereochemistry, and intramolecular interactions (e.g., O-H⋯N hydrogen bonds) .
Q. What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) due to the compound’s flammability (see "Storage Code: Red" in related derivatives) .
- Degradation Pathways: Monitor for oxidation of the thiophene ring (via HPLC) or hydrolysis of the cyclopentene moiety under humid conditions .
- Stability Tests: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic NMR analysis to detect structural changes .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of this compound be addressed?
Methodological Answer:
- Chiral Resolution: Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to control the configuration at the cyclopentene chiral center .
- Dynamic Kinetic Resolution: Employ catalysts like chiral Brønsted acids to bias the reaction pathway toward the desired diastereomer .
- Crystallographic Validation: X-ray diffraction can resolve ambiguities in absolute configuration, as demonstrated in related aminophenol derivatives .
Q. What computational methods are suitable for modeling this compound’s conformation and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate the energy-minimized conformation using B3LYP/6-31G(d) basis sets to predict intramolecular hydrogen bonding (e.g., O-H⋯N) and steric effects .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in methanol or THF) to assess stability under experimental conditions .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological testing .
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and MS data to resolve ambiguities. For example, IR absorption at ~3400 cm⁻¹ confirms the -OH group, while MS/MS fragmentation patterns validate the backbone .
- Variable-Temperature NMR: Use VT-NMR to detect dynamic processes (e.g., rotational barriers in the cyclopentene ring) that may obscure signals .
- Independent Synthesis: Reproduce the synthesis using alternative routes (e.g., Grignard addition vs. reductive amination) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
